Welcome to the BenchChem Online Store!
molecular formula C14H22N2 B1351563 1-methyl-N-(1-phenylethyl)piperidin-4-amine CAS No. 359880-52-7

1-methyl-N-(1-phenylethyl)piperidin-4-amine

Cat. No. B1351563
M. Wt: 218.34 g/mol
InChI Key: FZLJYZIIGQDRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06756393B2

Procedure details

DL-Phenylethylamine (606 mg, 5.0 mmol) was dissolved in 10 ml methanol and 1-Methyl-4-piperidone (566 mg, 5.0 mmol) in 10 ml methanol was added. Mixture was stirred and Acetic acid (˜0.75 ml) was added until pH˜5. NaCNBH3 (628 g, 10 mmol) was slowly added. Gas evolution observed. After magnetic stirring for 20 hrs methanol was partly removed on Rotavapor (40° C.). Ethylacetate, 2M NaOH and water were added until pH˜10. Phases were separated and aq. phase was then re-extracted with ethylacetate and dichloromethane. Combined organic phases were dried over MgSO4. Concentration on Rotavapor (40° C.) yielded 838 mg crude 47AKU-36. TLC (10% methanol in dichloromethane): Rf=0.3. HPLC-MS (Method A): M+=219.1 (UV/MS(%)=100/94).
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
628 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.C(O)(=O)C.[BH3-]C#[N:24].[Na+]>CO.ClCCl>[CH3:8][CH:7]([NH:24][CH:14]1[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
606 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
566 mg
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
628 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partly removed on Rotavapor (40° C.)
ADDITION
Type
ADDITION
Details
Ethylacetate, 2M NaOH and water were added until pH˜10
CUSTOM
Type
CUSTOM
Details
Phases were separated
EXTRACTION
Type
EXTRACTION
Details
aq. phase was then re-extracted with ethylacetate and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration on Rotavapor (40° C.)
CUSTOM
Type
CUSTOM
Details
yielded 838 mg crude 47AKU-36

Outcomes

Product
Name
Type
Smiles
CC(C1=CC=CC=C1)NC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.